Einecs 217-197-6

Description

Sulfarsazen is a synthetic chemical compound known for its utility in analytical chemistry. It is a metallochromic indicator, a substance that changes color in the presence of specific metal ions. This property makes it a valuable tool for the quantitative analysis of certain elements.

While the specific details of the initial synthesis and discovery of Sulfarsazen are not extensively documented in readily available literature, its development is rooted in the broader advancements in the field of analytical reagents in the 20th century. The quest for more sensitive and selective indicators for metal ions spurred the synthesis of a wide array of organic compounds. Sulfarsazen emerged from this research as a notable indicator for the detection of lead and zinc ions. Its traditional names, such as "plumbon," hint at its primary application in lead detection. Research into compounds of this nature was often driven by the need for reliable analytical methods in various industrial and environmental settings.

Sulfarsazen is a complex organic molecule that incorporates several key functional groups, defining its chemical behavior and properties. It is classified as both an organoarsenic compound and an azo compound.

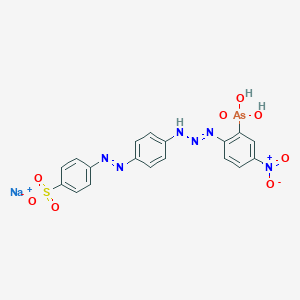

The systematic name for Sulfarsazen is sodium 4-((4-(3-(2-arsono-4-nitrophenyl)triaz-2-en-1-yl)phenyl)diazenyl)benzenesulfonate. It is often used as its trisodium (B8492382) salt. In its solid form, it appears as red-brown crystals.

Table 1: Chemical Identifiers for Sulfarsazen

| Identifier | Value |

|---|---|

| EINECS Number | 217-197-6 |

| CAS Number | 1772-02-7 |

| Molecular Formula | C18H14AsN6NaO8S (as sodium salt) |

| Synonyms | Sulfarsazene, Plumbon |

The significance of Sulfarsazen lies at the intersection of arsenical organic chemistry and the chemistry of azo compounds.

Within the realm of arsenical organic chemistry, a field that has seen fluctuating interest over the past century, Sulfarsazen is an example of a functional organoarsenic compound. nih.gov While many organoarsenic compounds were historically explored for their biological activities, Sulfarsazen's primary contribution is in the field of analytical chemistry. The arsenic-containing part of the molecule plays a crucial role in its complexation with metal ions. The study of such compounds contributes to the understanding of the coordination chemistry of arsenic and its influence on the electronic properties of larger molecules. nih.gov

As an azo compound, Sulfarsazen's utility is derived from its distinct color and its ability to change color upon binding to metal ions. Azo compounds are a major class of synthetic dyes and pigments. gspchem.com The azo linkage creates a conjugated system across the aromatic rings, which allows the molecule to absorb light in the visible spectrum. When Sulfarsazen complexes with a metal ion like lead or zinc, the electronic distribution within this conjugated system is altered, leading to a shift in the wavelength of light absorbed and, consequently, a visible color change. This property is harnessed in spectrophotometric and titrimetric analyses. For instance, in a borate (B1201080) buffer solution, Sulfarsazen is yellow, while its complex with lead ions is pink.

Metallochromic indicators like Sulfarsazen are essential in various industrial applications, including water treatment, where they can be used to monitor for the presence of heavy metals. They are also valuable in chemical manufacturing and other processes where precise control of metal ion concentrations is critical.

Table 2: Properties of Sulfarsazen

| Property | Description |

|---|---|

| Physical State | Red-brown crystalline solid |

| Solubility | Soluble in water, especially in a sodium tetraborate (B1243019) solution. Sparingly soluble in ethanol (B145695) and practically insoluble in acetone, chloroform, and benzene. |

| Key Functional Groups | Arsono group (-AsO(OH)2), Azo group (-N=N-), Nitro group (-NO2), Sulfonate group (-SO3Na) |

| Primary Application | Metallochromic indicator for the determination of lead (Pb2+) and zinc (Zn2+) ions. |

Structure

2D Structure

Properties

CAS No. |

1772-02-7 |

|---|---|

Molecular Formula |

C18H12AsN6Na3O8S |

Molecular Weight |

572.3 g/mol |

IUPAC Name |

sodium;4-[[4-[2-(2-arsono-4-nitrophenyl)iminohydrazinyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15AsN6O8S.Na/c26-19(27,28)17-11-15(25(29)30)7-10-18(17)23-24-22-14-3-1-12(2-4-14)20-21-13-5-8-16(9-6-13)34(31,32)33;/h1-11H,(H,22,23)(H2,26,27,28)(H,31,32,33);/q;+1/p-1 |

InChI Key |

ZMKJQESOJVXFDM-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)(O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)([O-])[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

1772-02-7 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Sulfarsazen

Established Synthetic Pathways for Sulfarsazen

Detailed established synthetic pathways for Sulfarsazen are not explicitly provided in the search results. The chemical structure indicates it is a complex azo compound containing an arsonate group and a sulfonate group. easychem.orgbocsci.comuni.lu Synthesis of complex azo compounds typically involves diazotization and coupling reactions, similar to what is described for Sulfasalazine (B1682708) google.compatsnap.comgoogle.comnih.gov, but the specific precursors and conditions for Sulfarsazen are not detailed in the provided snippets.

Exploration of Novel Synthetic Methodologies

No specific information on the exploration of novel synthetic methodologies for Sulfarsazen is available in the provided search results. Research into novel synthesis methods for related compounds, such as Sulfasalazine, has focused on aspects like avoiding unstable intermediates and improving yields google.compatsnap.comgoogle.comnih.gov.

Derivatization and Functionalization Approaches

One instance of Sulfarsazen derivatization mentioned is its immobilization on a polyethene polyamine-modified polyacrylonitrile (B21495) (PPA) matrix. analchemres.organalchemres.orggoogle.com.boresearchgate.netanalchemres.org This functionalization was performed to create a new analytical reagent for the determination of Hg(II). analchemres.org The process of immobilization suggests chemical modification or attachment to a solid support, but the specific chemical reactions involved in this derivatization are not described in detail in the provided text.

Catalytic Aspects and Reaction Mechanism Studies in Synthesis

While catalytic methods are explored for the synthesis of related aza-sulfur compounds researchgate.netthieme-connect.de and discussed in comparison to conventional Sulfasalazine synthesis google.compatsnap.comgoogle.com, there is no specific information in the provided search results regarding catalytic aspects or detailed reaction mechanism studies directly related to the synthesis of Sulfarsazen.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sulfarsazen | Not found in provided snippets; Einecs 217-197-6 mentioned easychem.orguni.lu |

| Sulfasalazine | 5339 nih.govnih.govwikipedia.org |

| Sulfapyridine (B1682706) | Not explicitly provided in snippets related to synthesis, but mentioned as a raw material for Sulfasalazine synthesis google.compatsnap.comgoogle.comgoogle.com |

| Salicylic acid | Not explicitly provided in snippets related to synthesis, but mentioned as a raw material for Sulfasalazine synthesis google.compatsnap.comgoogle.comgoogle.com |

| Sodium nitrite | Not explicitly provided in snippets related to synthesis, but mentioned as a reagent for Sulfasalazine synthesis google.compatsnap.comgoogle.comgoogle.com |

| 5-aminosalicylic acid | Not explicitly provided in snippets related to synthesis, but mentioned as a raw material for Sulfasalazine synthesis patsnap.comgoogle.comgoogle.com |

| 4-nitrososulfopyridine | Not explicitly provided in snippets related to synthesis, but mentioned as a raw material for Sulfasalazine synthesis patsnap.comgoogle.com |

| Hydrochloric acid | Not explicitly provided in snippets related to synthesis, but mentioned as a reagent for Sulfasalazine synthesis google.compatsnap.comgoogle.comgoogle.com |

| Methanol | Not explicitly provided in snippets related to synthesis, but mentioned as a solvent for Sulfasalazine synthesis google.compatsnap.comgoogle.com |

| Polyacrylonitrile (PPA) | Not explicitly provided in snippets related to synthesis, but mentioned as a support for Sulfarsazen immobilization analchemres.orggoogle.com.boresearchgate.netanalchemres.org |

| Polyethene polyamine | Not explicitly provided in snippets related to synthesis, but mentioned as a modifier for PPA analchemres.org |

| Mercury(II) (Hg(II)) | Not explicitly provided in snippets related to synthesis, but mentioned in the context of Sulfarsazen application analchemres.orgconserving-soils.eugoogle.com.boirbis-nbuv.gov.ua |

| Lead(II) (Pb(II)) | Not explicitly provided in snippets related to synthesis, but mentioned in the context of Sulfarsazen application unesco.orgresearchgate.netresearchgate.net |

| Zinc(II) (Zn(II)) | Not explicitly provided in snippets related to synthesis, but mentioned in the context of Sulfarsazen application nih.govacs.orgresearchgate.net |

Interactive Data Table Example (Based on limited available data):

Given the lack of specific quantitative data on Sulfarsazen synthesis or derivatization yields/conditions in the provided snippets, a detailed interactive data table as initially envisioned is not feasible. However, an example table structure based on the immobilization mentioned can be presented, assuming hypothetical data for illustrative purposes if specific values were available.

| Derivatization Method | Support Material | Analyte Targeted | Reported Application |

| Immobilization (Details not provided) | Polyethene polyamine-modified PPA analchemres.org | Hg(II) analchemres.org | Analytical Reagent |

Please note that this table is illustrative due to the lack of detailed quantitative data in the search results regarding Sulfarsazen synthesis and derivatization.

Advanced Analytical Characterization and Detection of Sulfarsazen

Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: These techniques are utilized to identify the characteristic functional groups within the Sulfarsazen molecule. For instance, FT-IR spectra can confirm the presence of SO₂ groups, with strong bands observed around 1360-1364 cm⁻¹. The aromatic C=C stretching vibrations of the benzene rings are also identifiable in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a common method for the quantitative analysis of Sulfarsazen. The molecule exhibits strong absorbance in the UV-Vis region due to its extensive system of conjugated double bonds. The maximum absorbance wavelength (λₘₐₓ) is often around 360 nm, which is typically used for detection in chromatographic methods. nih.gov Spectrophotometric methods have been developed for its quantification, sometimes involving a diazo coupling reaction to form a colored azo dye with a maximum absorbance at a different wavelength, such as 456 nm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Sulfarsazen, which aids in its structural confirmation. High-resolution electrospray ionization (ESI) mass spectra are used to determine the exact masses of ions and identify fragmentation patterns. mdpi.com Collision-induced dissociation (CID) analysis, sometimes coupled with hydrogen-deuterium (H/D) exchange studies, helps in understanding the fragmentation pathways of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another key technique for structural elucidation, providing detailed information about the chemical environment of hydrogen atoms within the molecule. While concentration-dependent chemical shift variations can occur, NMR remains a powerful tool for confirming the structure of Sulfarsazen and for its quantitative determination. researchgate.net

A summary of key spectroscopic data for Sulfarsazen is presented below.

| Spectroscopic Technique | Key Findings and Parameters |

| FT-IR | Presence of SO₂ group (approx. 1360-1364 cm⁻¹), aromatic C=C stretching. |

| UV-Vis | λₘₐₓ typically around 360 nm in standard analyses nih.gov; can be shifted to 456 nm after derivatization. researchgate.net |

| Mass Spectrometry | Used to determine molecular weight and fragmentation patterns through techniques like ESI and CID. mdpi.com |

| ¹H NMR | Provides detailed structural information and can be used for quantification. researchgate.net |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Sulfarsazen from its metabolites, impurities, or other components within a sample matrix. High-performance liquid chromatography (HPLC) is the most widely employed technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the analysis of Sulfarsazen. Various studies have detailed validated RP-HPLC methods coupled with UV detection. nih.gov Separation is typically achieved on C18 columns, such as XTerra® RP18 or Agilent Poroshell EC-C18. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, such as ammonium acetate or formic acid. nih.govsielc.comnih.gov

Thin-Layer Chromatography (TLC): TLC-densitometric methods have also been developed for the determination of Sulfarsazen and its impurities. These methods involve separation on silica gel plates with a mobile phase such as a mixture of ethyl acetate, methanol, and ammonia solution. bohrium.comresearchgate.netresearchgate.net

The table below outlines typical parameters for the chromatographic separation of Sulfarsazen.

| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection |

| RP-HPLC | XTerra® RP18 (250 mm × 4.6 mm, 5µm) nih.gov | Methanol and ammonium acetate (10 mM, pH 7.0) (48:52, v/v) nih.gov | UV at 360 nm nih.gov |

| RP-HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid sielc.com | MS or UV |

| TLC-Densitometry | TLC silica gel plates 60 F254 | Ethyl acetate: methanol: ammonia solution 33% (8:2.5:0.3, by volume) bohrium.com | Densitometric scanning at 215 nm bohrium.com |

Electrochemical Detection and Quantification Strategies

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of Sulfarsazen. These techniques rely on the oxidation or reduction of the analyte at an electrode surface.

Voltammetry: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate the electrochemical behavior of Sulfarsazen and for its quantification. nih.govspast.org The electrochemical reduction of Sulfarsazen has been studied using DPV. spast.org

Modified Electrodes: To enhance sensitivity and selectivity, various modified electrodes have been developed. These include glassy carbon electrodes (GCE) modified with nanocomposites like samarium orthovanadate and graphene oxide sheets (SmVO₄@GOS). nih.gov Unmodified screen-printed graphene electrodes (SPGE) have also been shown to provide high sensitivity and a low detection limit for Sulfarsazen. spast.org

The performance of these electrochemical sensors is characterized by a wide linear range and a low limit of detection (LOD).

| Electrode Type | Voltammetric Technique | Linear Range | Limit of Detection (LOD) |

| SmVO₄@GOS-modified GCE | Amperometry | 20 nM - 667 μM nih.gov | 2.16 nM nih.gov |

| Unmodified SPGE | Differential Pulse Voltammetry (DPV) | 1x10⁻⁸ M - 1x10⁻⁴ M spast.org | 4.7x10⁻⁹ M spast.org |

Development of Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of Sulfarsazen in complex biological matrices. actascientific.comspringernature.comsaspublishers.comijnrd.org They provide both separation and structural identification in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are the most prominent hyphenated techniques for Sulfarsazen analysis. iosrjournals.org These methods offer high sensitivity and selectivity, making them ideal for pharmacokinetic studies and the determination of the drug and its metabolites in human plasma and other biological fluids. nih.gov For instance, a sensitive LC-ESI-MS/MS method has been developed for the simultaneous determination of Sulfarsazen and its main metabolites, sulfapyridine (B1682706) and 5-aminosalicylic acid, in human plasma. nih.gov

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): For more in-depth studies, such as metabolite identification in brain and plasma, LC coupled with electrospray-time-of-flight mass spectrometry (LC-ESI-TOF-MS) has been utilized. This technique provides high-resolution mass data, enabling the accurate identification of metabolites. mdpi.com

Sample Preparation Protocols for Diverse Matrices

The effectiveness of any analytical method heavily relies on the sample preparation step, which aims to extract and concentrate the analyte of interest from the sample matrix while removing interferences.

Protein Precipitation: For biological fluids like plasma, a simple protein precipitation step is often sufficient to extract Sulfarsazen and its metabolites before LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a common technique for the cleanup and concentration of analytes from liquid samples. It offers advantages over traditional liquid-liquid extraction, including higher recoveries and reduced solvent consumption. scispace.com For complex matrices like placental tissue, a combination of homogenization, protein precipitation, and solid-phase extraction is employed to ensure a clean extract for analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): For environmental samples such as water and wastewater, a microextraction technique called dispersive liquid-liquid microextraction based on solidification of floating organic droplet (DLLME-SFO) has been applied. This method allows for the effective isolation and preconcentration of Sulfarsazen, achieving high enrichment factors. mdpi.com

A summary of sample preparation methods for different matrices is provided below.

| Sample Matrix | Sample Preparation Protocol | Analytical Technique |

| Human Plasma | Protein Precipitation nih.gov | LC-MS/MS nih.gov |

| Human Placenta | Homogenization, Protein Precipitation, and Solid-Phase Extraction nih.gov | LC-MS/MS nih.gov |

| Water and Wastewater | Dispersive Liquid-Liquid Microextraction based on Solidification of Floating Organic Droplet (DLLME-SFO) mdpi.com | HPLC-UV mdpi.com |

| Mouse Brain and Plasma | Simple protein precipitation method mdpi.com | LC-ESI-TOF-MS mdpi.com |

Environmental Distribution, Transformation, and Speciation of Sulfarsazen

Environmental Partitioning Dynamics Across Compartments

The environmental partitioning of a chemical compound describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

For Sulfarsazen, its high solubility in water suggests a significant presence in the aqueous phase. researchgate.net However, its complex structure, which includes both polar (sulfonate) and non-polar (aromatic rings) moieties, indicates that its partitioning behavior is likely to be complex.

In the case of other sulfonamides, their mobility and partitioning are highly dependent on environmental factors like pH and the organic carbon content of soil and sediment. nih.govmdpi.com At neutral to high pH, sulfonamides are predominantly in their anionic form and exhibit enhanced mobility in soil. nih.gov Conversely, under acidic conditions, they are more likely to be in cationic or neutral forms, leading to greater sorption to soil particles. nih.gov Given that Sulfarsazen contains a sulfonic acid group, it is expected to exist as an anion under most environmental pH conditions, which would favor its partitioning into the water phase rather than sorbing to soil or sediment.

The partitioning of aromatic compounds in the atmosphere is influenced by their gas-particle partitioning, which can be affected by factors such as temperature and the presence of particulate matter. copernicus.org While specific data for Sulfarsazen is unavailable, its low volatility, a common characteristic of complex organic salts, suggests that it will predominantly exist in the particulate phase in the atmosphere and be subject to removal by wet and dry deposition. nih.gov

Table 1: Predicted Environmental Partitioning of Sulfarsazen Based on Physicochemical Properties of Related Compounds

| Environmental Compartment | Predicted Partitioning Behavior of Sulfarsazen | Rationale based on Related Compounds |

| Water | High | High water solubility. researchgate.net Expected to be in anionic form due to the sulfonate group, enhancing mobility in water. nih.gov |

| Soil/Sediment | Low to Moderate | Anionic form reduces sorption to organic carbon. nih.gov However, the presence of the arsonic acid group could lead to some sorption to iron oxides. clu-in.org |

| Air | Low (Particulate Phase) | Low vapor pressure suggests it will be associated with particulate matter. nih.gov |

| Biota | Low | The estimated bioconcentration factor (BCF) for structurally similar compounds like sulfasalazine (B1682708) is low, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov |

Mechanistic Studies of Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many sulfonamides, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). nih.gov However, studies on sulfasalazine, a compound with a similar sulfonamide linkage, have shown that it can undergo degradation under alkaline hydrolysis conditions. nih.govnih.gov The azo linkage in sulfasalazine is reported to be stabilized by the presence of a sulfonation group. nih.gov Given the structural similarities, Sulfarsazen may exhibit some degree of hydrolysis, particularly in alkaline aquatic environments.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. Azo dyes are known to be susceptible to photolysis. mdpi.com Sulfarsazen's structure contains multiple chromophores (the azo group and aromatic rings) that can absorb ultraviolet (UV) and visible light, making photolysis a likely degradation pathway in sunlit surface waters. nih.gov The degradation of other sulfonamides has also been shown to be significantly influenced by photolysis. nih.gov The rate and products of photolysis would depend on factors such as water clarity, depth, and the presence of other photosensitizing substances.

Biotic Transformation and Biodegradation Mechanisms in Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a critical process for the removal of many organic pollutants from the environment. nih.gov

Numerous bacteria have been identified that can degrade sulfonamides, although the efficiency of this process can be variable. nih.gov The degradation pathways often involve hydroxylation, cleavage of the sulfonamide bond, and further transformation of the resulting aromatic rings. nih.gov The presence of an arsenic moiety in Sulfarsazen could potentially inhibit microbial activity, thus affecting its biodegradability.

Table 2: Potential Biotic Transformation Pathways of Sulfarsazen

| Transformation Pathway | Description | Environmental Conditions | Key Enzymes/Microorganisms |

| Azo Bond Reduction | Reductive cleavage of the -N=N- bond to form aromatic amines. | Anaerobic | Azoreductases from various bacteria. nih.gov |

| Sulfonamide Degradation | Cleavage of the S-N bond and subsequent ring cleavage. | Aerobic/Anaerobic | Various bacterial species. nih.gov |

| Aromatic Ring Cleavage | Degradation of the resulting aromatic amine intermediates. | Aerobic | Oxygenases from aerobic bacteria. mdpi.com |

| Arsenic Biomethylation | Transformation of the organoarsenic moiety. | Aerobic/Anaerobic | Various microorganisms. nih.gov |

Mobility and Transport Phenomena in Aquatic and Terrestrial Environments

The mobility of a contaminant determines its potential to spread from the point of release. In aquatic environments, the high water solubility of Sulfarsazen suggests it will be highly mobile. researchgate.net Its transport will be governed by water flow and advection-dispersion processes.

In terrestrial environments, the mobility of sulfonamides is largely controlled by soil properties and pH. nih.gov As previously discussed, the anionic nature of Sulfarsazen at typical environmental pH values would lead to weaker sorption to soil organic matter and thus higher mobility. nih.gov This could result in the potential for leaching into groundwater. However, the presence of the arsonic acid group could lead to specific interactions with soil minerals, particularly iron oxides, which are known to strongly adsorb arsenate. clu-in.org This interaction could retard the transport of Sulfarsazen in soils with high iron oxide content.

Arsenic Speciation of Sulfarsazen and its Transformation Products

Arsenic can exist in various chemical forms, or species, which differ significantly in their mobility, bioavailability, and toxicity. nih.govresearchgate.net The primary forms of arsenic in the environment are inorganic arsenite (As(III)) and arsenate (As(V)). monash.edu Organoarsenic compounds, such as Sulfarsazen, represent another important class of arsenic species. wikipedia.org

The degradation of Sulfarsazen will lead to the formation of various arsenic-containing transformation products. The initial cleavage of the azo bond would likely result in an aromatic amine still containing the arsonic acid group. Further degradation could lead to the release of inorganic arsenic. The speciation of this released arsenic will be highly dependent on the redox conditions of the environment. clu-in.org

Under oxidizing conditions, arsenate (As(V)) is the stable form, while under reducing conditions, arsenite (As(III)) predominates. monash.edu The transformation between these species is often mediated by microbial activity. nih.gov The fate of the arsenic from Sulfarsazen is a critical aspect of its environmental impact, as inorganic arsenic species are generally more toxic than their organic counterparts. nih.gov

The analysis of arsenic speciation is typically carried out using hyphenated techniques such as liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), which allows for the separation and quantification of different arsenic species. nih.gov

Molecular and Cellular Interactions of Sulfarsazen Non Clinical Focus

Investigation of Binding Mechanisms with Biological Macromolecules

Sulfasalazine (B1682708) exhibits a high affinity for binding to plasma proteins, a characteristic that significantly influences its distribution and availability in the body.

Spectroscopic and in silico studies have elucidated the interaction between sulfasalazine and serum albumins, the primary carrier proteins in the blood. Research has demonstrated that sulfasalazine binds to both bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov The binding affinity for this interaction is strong, on the order of 10^6 M-1. nih.gov The primary forces stabilizing this complex are hydrogen bonds and van der Waals forces. nih.gov This interaction causes structural changes in the albumin proteins, specifically affecting the microenvironment around tyrosine and tryptophan residues. nih.gov The binding site for sulfasalazine on both BSA and HSA has been identified as Sudlow's site I, located in subdomain IIA. nih.gov More than 99.3% of sulfasalazine is bound to albumin in the bloodstream. drugbank.com

The binding of sulfasalazine to serum albumin is a critical factor in its pharmacokinetics. The strong binding limits the concentration of free drug available to exert its effects or be eliminated. The metabolite of sulfasalazine, sulfapyridine (B1682706), also binds to albumin, but to a lesser extent, at around 70%. drugbank.com Another metabolite, acetylsulfapyridine, is approximately 90% bound to plasma proteins. drugbank.com

| Compound | Binding Affinity (to Albumin) | Primary Binding Forces | Binding Site (on Albumin) |

|---|---|---|---|

| Sulfasalazine | >99.3% | Hydrogen bonds, van der Waals forces | Sudlow's site I (subdomain IIA) |

| Sulfapyridine | ~70% | Data not available | Data not available |

| Acetylsulfapyridine | ~90% | Data not available | Data not available |

Cellular Uptake, Distribution, and Efflux Mechanisms in in vitro or Non-Human Models

The transport of sulfasalazine across cellular membranes is a complex process involving multiple transporters, which has been extensively studied in in vitro models such as Caco-2 cell monolayers. These studies reveal that the permeability of sulfasalazine is low, in part due to its interaction with several cellular efflux pumps. nih.gov

Investigations using Caco-2 cells have shown a significantly higher permeability of sulfasalazine in the basolateral-to-apical direction compared to the apical-to-basolateral direction, indicating a net secretion of the drug. nih.gov This efflux is an active, energy-dependent process, as it is completely blocked at low temperatures and in the presence of an uncoupler of oxidative phosphorylation. nih.gov

The specific transporters involved in the efflux of sulfasalazine have been identified as the multidrug resistance-associated protein 2 (MRP2) and the breast cancer resistance protein (BCRP). nih.gov The use of inhibitors for these transporters, such as MK-571 for MRP2 and fumitremorgin C (FTC) for BCRP, significantly increases the absorptive transport and decreases the secretory transport of sulfasalazine in Caco-2 cells. nih.gov Simultaneous inhibition of both MRP2 and BCRP completely abolishes the efflux of sulfasalazine in this model. nih.gov In contrast, inhibitors of P-glycoprotein (P-gp), another common efflux pump, have no effect on sulfasalazine transport. nih.gov

In addition to efflux transporters, influx transporters also play a role in the cellular uptake of sulfasalazine. It has been shown to be a substrate for the organic anion transporting polypeptide 2B1 (OATP2B1). nih.gov The cystine-glutamate antiporter, system Xc-, is also involved in the cellular uptake of sulfasalazine. nih.govrndsystems.com

| Transporter | Type | Function | Reference |

|---|---|---|---|

| MRP2 (Multidrug resistance-associated protein 2) | Efflux | Actively transports sulfasalazine out of cells. | nih.gov |

| BCRP (Breast cancer resistance protein) | Efflux | Actively transports sulfasalazine out of cells. | nih.gov |

| OATP2B1 (Organic anion transporting polypeptide 2B1) | Influx | Mediates the uptake of sulfasalazine into cells. | nih.gov |

| System Xc- (Cystine-glutamate antiporter) | Influx | Mediates the uptake of sulfasalazine into cells. | nih.govrndsystems.com |

Modulation of Biochemical Pathways

Sulfasalazine and its metabolites exert their effects by modulating several key biochemical pathways involved in inflammation.

One of the most well-characterized mechanisms of action of sulfasalazine is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. nih.gov Sulfasalazine has been shown to be a potent and specific inhibitor of NF-κB activation in response to various stimuli. nih.gov It prevents the translocation of NF-κB to the nucleus by inhibiting the degradation of its inhibitory protein, IκBα. nih.gov This is achieved through the direct inhibition of IκB kinases α and β. researchgate.net The inhibitory effect on NF-κB activation appears to be specific, as other transcription factors like AP1 are not affected. nih.gov

Sulfasalazine also modulates the metabolism of arachidonic acid, a key precursor for inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov It has been found to inhibit the lipoxygenase pathway, thereby reducing the synthesis of leukotrienes like leukotriene B4 (LTB4). nih.govjci.org Furthermore, sulfasalazine can inhibit the release of arachidonic acid from membrane phospholipids (B1166683) and block the metabolism of LTB4. nih.gov The effects on the cyclooxygenase (COX) pathway are more complex, with some studies showing inhibition of thromboxane (B8750289) synthesis while enhancing the production of certain prostaglandins. nih.gov

Role in Microbiological Processes

Sulfasalazine has a significant impact on the gut microbiome, which is not only the site of its metabolism but also a key player in its therapeutic effects. The drug possesses antibacterial properties, primarily attributed to its sulfapyridine moiety. rheumhelp.comyoutube.com

Studies have shown that sulfasalazine treatment can alter the composition and function of the gut microbiota. bmj.comnih.gov In patients with inflammatory bowel disease, sulfasalazine administration has been associated with a decrease in the numbers of certain bacteria, including opalescent-negative clostridia and enterobacteria, as well as total non-sporing anaerobes. bmj.com In animal models of colitis, sulfasalazine treatment was found to restore the gut dysbiosis induced by the disease, leading to an increase in short-chain fatty acid (SCFA)-producing bacteria and a decrease in Proteobacteria. nih.gov

Emerging Applications and Technological Innovations Involving Sulfarsazen

Applications as an Analytical Reagent and Sensor Component

Sulfarsazen has demonstrated significant promise as a highly selective and sensitive analytical reagent, primarily for the detection of heavy metal ions. Its molecular structure, featuring multiple coordination sites, allows for the formation of stable complexes with specific metal ions, leading to discernible changes in its spectral properties. This characteristic is the foundation of its use in spectrophotometric analysis.

A notable application is in the determination of mercury(II) ions. Research has shown that Sulfarsazen can be immobilized onto a polyethene polyamine-modified polyacrylonitrile (B21495) (PPA) matrix. This novel composite material acts as an efficient and selective solid-phase extraction and preconcentration medium for Hg(II) ions from aqueous solutions. The interaction between Sulfarsazen and mercury ions results in a distinct color change, which can be quantified using spectrophotometry to determine the concentration of mercury with high accuracy.

Utilization in Material Science and Advanced Functional Materials

The unique chemical structure of Sulfarsazen, incorporating both an azo dye chromophore and reactive functional groups, presents opportunities for its integration into advanced functional materials. While specific research on Sulfarsazen in this domain is nascent, the broader class of azo dyes and polymers containing arsonic or sulfonic acid groups offers insights into potential applications.

Arsonic acid-containing polymers have been explored for their ability to form robust hydrogels and for their potential in creating materials with unique redox-responsive properties. researchgate.net The arsonic acid moiety in Sulfarsazen could be leveraged to develop novel polymers with tailored functionalities. Similarly, sulfonic acid groups are known to enhance the solubility and processability of polymers and can impart ion-exchange properties. nih.gov The combination of these functional groups in a single molecule suggests that Sulfarsazen could be a valuable monomer or additive in the synthesis of specialty polymers for applications such as membranes, coatings, or functional textiles. The azo group itself is known for its photoresponsive behavior, undergoing reversible trans-cis isomerization upon light irradiation, a property that is harnessed in light-sensitive materials. wikipedia.org

Role in Environmental Remediation Technologies

The ability of Sulfarsazen to selectively bind with heavy metal ions makes it a candidate for environmental remediation technologies. The previously mentioned Sulfarsazen-immobilized polymeric matrix for mercury detection also serves as a method for its removal from wastewater. researchgate.net The high adsorption capacity and selectivity of this material for mercury ions suggest its potential use in industrial effluent treatment systems to mitigate mercury pollution.

Furthermore, the general properties of sulfur-containing copolymers and polymers with acidic functional groups indicate broader potential. Sulfur-containing polymers are known for their high affinity for various heavy metals through chelation. researchgate.net Acidic functional groups, such as the sulfonic and arsonic acids in Sulfarsazen, can act as ion-exchange sites, facilitating the capture of cationic pollutants from contaminated water sources. nih.gov Future research may explore the development of Sulfarsazen-based materials for the simultaneous detection and removal of a range of environmental contaminants.

Industrial Process Enhancements and Specialized Chemical Formulations

In industrial settings, azo dyes and benzenesulfonic acid derivatives, which are structurally related to Sulfarsazen, have established roles. Azo dyes are extensively used as colorants in the textile, leather, and paper industries due to their vibrant colors and good fastness properties. taylorandfrancis.comnumberanalytics.comnih.gov Benzenesulfonic acid and its derivatives are utilized as catalysts and intermediates in the synthesis of dyes and pharmaceuticals, and as precursors for detergents and surfactants. elchemy.com

While specific industrial formulations incorporating Sulfarsazen are not widely documented, its properties suggest potential uses. The chromogenic nature of Sulfarsazen upon complexation with certain metal ions could be exploited for in-process monitoring, allowing for the real-time detection of metal contaminants in industrial streams. Its acidic functional groups could also find use in specialized cleaning or treatment formulations where metal chelation is required.

Development of Novel Chemo- and Biosensors

The development of novel chemosensors and biosensors represents a significant area of application for Sulfarsazen and related azo compounds. A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as color or fluorescence.

The colorimetric response of Sulfarsazen to mercury ions is a prime example of its function as a chemosensor. uminho.ptchemrxiv.orgmdpi.com This principle can be extended to develop sensors for other metal ions by modifying the molecular structure of the dye to tune its selectivity. Azo dyes, in general, are attractive candidates for colorimetric sensors due to their straightforward synthesis and the visible color changes they exhibit upon interaction with analytes. uminho.ptchemrxiv.org

In the realm of biosensors, azo dyes can be incorporated as quenchers in Förster resonance energy transfer (FRET)-based probes for detecting enzymatic activity. nih.gov While direct applications of Sulfarsazen in biosensors are yet to be extensively explored, its ability to be functionalized onto polymer backbones opens up possibilities for creating hybrid materials that combine the recognition capabilities of biomolecules (like enzymes or antibodies) with the signaling properties of the dye. hahnlab.com The development of such biosensors could have significant impacts on medical diagnostics and environmental monitoring. nih.gov

Theoretical and Computational Chemistry of Sulfarsazen

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Sulfarsazen. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of Sulfarsazen. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For Sulfarsazen, the presence of multiple functional groups, including the azo bridge (-N=N-), the sulfonate group (-SO₃H), and the arsenate group (-AsO₃H₂), creates a delocalized π-electron system that significantly influences the HOMO and LUMO energy levels. The aromatic rings further contribute to this delocalization. Theoretical calculations would likely show that the HOMO is distributed across the phenylazo-phenyl moiety, while the LUMO may be centered on the nitro-substituted phenyl ring, indicating the direction of intramolecular charge transfer upon electronic excitation.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of Sulfarsazen. These descriptors, based on conceptual DFT, provide insights into the molecule's stability and reactivity.

| Reactivity Descriptor | Formula | Significance | Hypothetical Value for Sulfarsazen |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.8 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 2.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 4.65 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.15 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.23 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | 2.52 eV |

These hypothetical values suggest that Sulfarsazen is a moderately reactive molecule, with a significant capacity to act as an electrophile.

Molecular Electrostatic Potential (MEP) Map: A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. For Sulfarsazen, the MEP map would reveal regions of negative potential (red and yellow) and positive potential (blue). The negative regions, likely concentrated around the oxygen atoms of the sulfonate, nitro, and arsenate groups, indicate sites susceptible to electrophilic attack. Conversely, the positive regions, expected near the hydrogen atoms of the aromatic rings, represent sites for nucleophilic attack. This information is invaluable for predicting how Sulfarsazen will interact with other molecules.

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for describing individual molecules, molecular modeling and dynamics (MD) simulations are employed to study the behavior of Sulfarsazen in a condensed phase, such as in solution. These methods treat molecules as a collection of atoms interacting through a set of classical force fields.

MD simulations can model the interactions between Sulfarsazen and solvent molecules, providing insights into its solubility and the stability of its solvated structure. For instance, in an aqueous solution, the polar sulfonate and arsenate groups would be expected to form strong hydrogen bonds with water molecules, significantly influencing its orientation and conformation. The non-polar aromatic rings would likely engage in weaker van der Waals interactions.

Simulations can also be used to study the formation of complexes between Sulfarsazen and other molecules, such as metal ions. Given its known use as a metal indicator for lead (Pb²⁺) and zinc (Zn²⁺), MD simulations could elucidate the coordination geometry and binding affinity of these ions to the Sulfarsazen molecule. wikipedia.org The simulations would likely show the metal ion interacting with the nitrogen atoms of the azo bridge and the oxygen atoms of the arsenate group, forming a stable chelate complex.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of Sulfarsazen, which can then be compared with experimental data for validation.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. For Sulfarsazen, with its extended conjugated system, TD-DFT calculations would predict strong absorptions in the ultraviolet and visible regions. The primary absorption band in the visible region, responsible for its brick-red color, would correspond to the π → π* electronic transition within the azo-aromatic chromophore. wikipedia.org The calculations could also predict how the absorption maximum (λmax) shifts in different solvents due to solvatochromic effects.

| Predicted Spectroscopic Data | Hypothetical Values for Sulfarsazen |

| UV-Vis Absorption Maximum (λmax) | 495 nm (in water) |

| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |

| Major Electronic Transition | HOMO → LUMO (π → π*) |

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of peaks in the IR and Raman spectra of Sulfarsazen. By analyzing the vibrational modes, each peak can be assigned to a specific functional group's stretching, bending, or wagging motion. For Sulfarsazen, characteristic frequencies would be expected for the S=O and S-O stretches of the sulfonate group, the N=N stretch of the azo group, the As=O and As-O stretches of the arsenate group, and the C-H and C=C vibrations of the aromatic rings. These predictions are highly valuable for interpreting experimental spectra and confirming the molecular structure.

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Non-Prohibited Characteristics

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate a molecule's structural features with its activity or properties. For Sulfarsazen, SAR/SPR models could be developed to predict its properties based on its chemical structure.

For example, a model could be built to predict the colorimetric response of Sulfarsazen and its analogs to different metal ions. By systematically modifying the functional groups on the aromatic rings and calculating the resulting changes in the electronic structure and binding affinity for metal ions, a predictive SAR model could be established. This would allow for the in-silico design of new, more sensitive, or selective colorimetric indicators.

Similarly, an SPR model could be developed to predict physical properties like solubility or lipophilicity (logP) based on molecular descriptors such as surface area, volume, and polarity. Such models are useful for understanding the compound's behavior in different environmental or biological systems.

Mechanistic Insights into Chemical Reactions via Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving Sulfarsazen. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated.

A key reaction of interest is the complexation of Sulfarsazen with metal ions. Computational studies could model the step-by-step process of chelation, revealing the energetic barriers and the most stable conformation of the resulting metal-Sulfarsazen complex. This would provide a detailed understanding of why Sulfarsazen is an effective indicator for specific metals.

Another area of investigation could be the molecule's degradation pathways. By modeling its reaction with various reactive species (e.g., radicals, oxidants), the most likely points of initial attack and the subsequent bond-breaking and bond-forming steps could be elucidated. For example, the azo bond is often a site of reductive cleavage, and computational studies could quantify the energetics of this process, providing insights into the compound's stability.

Regulatory Scientific Context and Chemical Management Frameworks for Arsenical Compounds Excluding Safety/hazard Details

Principles of Substance Classification and Harmonization Under International Regulations

The primary goal of substance classification is to identify the intrinsic properties of a chemical and communicate them in a standardized manner. The Globally Harmonised System of Classification and Labelling of Chemicals (GHS), adopted by the United Nations, provides a universal framework for this purpose. europa.eunih.gov In the European Union, the GHS is implemented through the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008. europa.eu The CLP regulation ensures that the hazards of chemicals are clearly communicated to workers and consumers through standard symbols and phrases on labels and in Safety Data Sheets (SDS). europa.euhsa.ie

For certain substances of high concern, the classification is harmonized across the EU to ensure uniform risk management. Arsenic compounds are subject to such harmonized classifications. While the specific compound, Sodium p-((4-(3-(2-arsono-4-nitrophenyl)triazen-1-yl)phenyl)azo)benzenesulphonate, may not have its own individual harmonized entry, it falls under the group entry for "arsenic compounds," with exceptions for those specified elsewhere in the regulation. reachonline.eucambridgesafety.co.uk The harmonization principle ensures that all manufacturers, importers, and downstream users apply the same classification, which is crucial for consistent regulatory oversight. europa.eu

Table 1: Key Principles of GHS and CLP

| Principle | Description |

|---|---|

| Hazard Identification | Determination of the intrinsic physical, health, and environmental hazards of a substance. europa.eu |

| Standardized Communication | Use of uniform pictograms, signal words, and hazard/precautionary statements. nih.gov |

| Harmonization | For specific high-concern chemicals, classification and labeling are legally mandated across the EU to ensure consistency. reachonline.eucambridgesafety.co.uk |

| Supplier Responsibility | Manufacturers, importers, and downstream users are responsible for classifying and labeling the substances and mixtures they place on the market. hsa.ie |

Scientific Basis for Data Requirements in Chemical Registration and Evaluation

Regulatory frameworks like the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) are founded on the principle of "no data, no market." atiel.eu This necessitates the generation of comprehensive scientific data for substances manufactured or imported in significant quantities. The scientific basis for these data requirements is to enable a thorough chemical safety assessment. europa.eu

For an arsenical compound such as Einecs 217-197-6, the required data set would be extensive, providing the foundation for understanding its behavior and potential effects. These requirements are tiered based on production or import volume, with increasing tonnage triggering more extensive testing. The data generated must be sufficient to characterize the substance's intrinsic properties, its fate in the environment, and its potential effects on human health and various environmental compartments. europa.eufederalregister.gov This includes a wide array of studies, from basic physicochemical properties to complex toxicological endpoints. epa.gov The ultimate goal is to provide a robust scientific foundation for risk assessment and the implementation of appropriate risk management measures. europa.eufederalregister.gov

Table 2: Representative Data Requirements under REACH

| Data Category | Scientific Rationale |

|---|---|

| Physicochemical Properties | To understand the substance's physical state, stability, and potential for environmental distribution. |

| Environmental Fate and Behavior | To assess persistence, bioaccumulation potential, and how the substance moves through the environment. |

| Ecotoxicological Information | To determine the potential effects on aquatic and terrestrial organisms. |

| Toxicological Information | To evaluate potential health effects in humans from different exposure scenarios. |

Methodologies for Chemical Risk Assessment Frameworks

Chemical risk assessment is a systematic process used by regulatory agencies to evaluate the risks posed by a substance. The framework for metals and metalloids like arsenic is well-established and generally involves four key steps. epa.govepa.gov

Hazard Identification: This step involves identifying the types of adverse effects that a substance can cause. For arsenical compounds, this requires a review of toxicological and epidemiological data. nih.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of a substance and the incidence of adverse effects.

Exposure Assessment: This involves estimating the intensity, frequency, and duration of human and environmental exposure to a substance. osha.gov This is a complex step for arsenicals due to their presence in various environmental media and food. nih.gov

Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability and magnitude of adverse effects occurring in exposed populations. epa.gov

The complexity of arsenical compounds, including their various organic and inorganic forms and metabolic pathways, presents unique challenges in risk assessment. nih.goveuropa.eu The toxicity of arsenic is highly dependent on its chemical form, which must be considered in the assessment. nih.gov Therefore, speciation analysis, which identifies and quantifies the different forms of arsenic, is often a critical component of the risk assessment process for these compounds. nih.gov

Development and Validation of Alternative Testing Strategies and Read-Across Methodologies

In recent years, there has been a significant push to reduce reliance on animal testing for chemical safety assessment. Regulations like REACH actively encourage the use of New Approach Methodologies (NAMs), which include in vitro tests, in silico models, and read-across approaches. researchgate.net

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the properties of a chemical based on its molecular structure. toxicology.org For a complex molecule like Sodium p-((4-(3-(2-arsono-4-nitrophenyl)triazen-1-yl)phenyl)azo)benzenesulphonate, QSAR models could be used to estimate certain physicochemical or toxicological properties, thereby reducing the need for laboratory testing. The development of a QSAR model involves generating molecular descriptors, selecting the most relevant ones, and creating a statistical relationship with the property of interest. toxicology.org

Read-across is another key alternative method where data from a well-studied source substance is used to predict the properties of a similar target substance for which data is lacking. researchgate.net For this to be scientifically valid, a strong justification for the similarity between the source and target compounds must be provided. This can be based on structural similarity, shared metabolic pathways, or similar physicochemical properties. nih.govnih.gov The use of read-across is particularly relevant for groups of related chemicals, such as arsenical compounds, where a category approach can be developed.

The validation of these alternative methods is crucial to ensure their reliability for regulatory decision-making. This involves assessing their predictive capacity and defining their applicability domain—the scope of chemical structures for which the model or approach is considered reliable. toxicology.org

Global Inventory Listing and its Implications for Research and Development

The commercialization of chemical substances is regulated by national or regional chemical inventories. chemservice-group.com These inventories are lists of chemical substances that are legally permitted to be manufactured, imported, or used within a specific jurisdiction. chemsafetypro.comcirs-reach.com A substance not on an inventory is considered "new" and must typically undergo a notification or registration process before it can be placed on the market. atiel.euacea.auto

The status of this compound on these inventories has significant implications for research, development, and trade. Its listing on the European Inventory of Existing Commercial Chemical Substances (EINECS) designates it as a "phase-in" or existing substance in the EU, which facilitated its registration under REACH. chemradar.com

The listing status on other major global inventories determines the ease of access to those markets. A substance listed on inventories such as the US Toxic Substances Control Act (TSCA) inventory, Canada's Domestic Substances List (DSL), or China's Inventory of Existing Chemical Substances in China (IECSC) can generally be commercialized without undergoing a new substance notification, although other regulatory obligations may still apply. chemsafetypro.comchemradar.comul.com Conversely, if the compound is not listed on a particular inventory, a company wishing to introduce it to that market would need to invest in a potentially costly and time-consuming notification process, which can be a significant barrier for research and development activities. atiel.euacea.auto

Table 3: Major Global Chemical Inventories

| Inventory | Jurisdiction |

|---|---|

| AICS | Australia |

| DSL/NDSL | Canada |

| IECSC | China |

| EINECS/ELINCS/NLP | European Union |

| ENCS | Japan |

| KECI | South Korea |

| PICCS | Philippines |

| TSCA | United States |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Einecs 217-197-6 when discrepancies arise in spectroscopic data?

- Methodological Answer :

- Step 1 : Perform repeated spectroscopic analyses (e.g., NMR, IR, mass spectrometry) under standardized conditions to minimize instrumental variability.

- Step 2 : Cross-reference spectral data with published literature or databases (e.g., Beilstein, SciFinder) to identify inconsistencies.

- Step 3 : Validate ambiguous results using X-ray crystallography or computational simulations (e.g., density functional theory) .

- Data Table :

| Technique | Key Parameters | Validation Method |

|---|---|---|

| NMR | Solvent, Temp | Compare with reference spectra |

| X-ray | Resolution | Crystallographic databases |

Q. What experimental design considerations are critical for synthesizing this compound with high purity?

- Methodological Answer :

- Controlled Variables : Maintain strict temperature control (±1°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Purification : Use recrystallization or column chromatography, followed by analytical HPLC to confirm purity (>98%).

- Documentation : Record reaction parameters (e.g., stoichiometry, solvent ratios) in a lab notebook for reproducibility .

Advanced Research Questions

Q. How should researchers address conflicting reactivity data reported for this compound in different solvent systems?

- Methodological Answer :

- Systematic Analysis : Compare solvent polarity (via Hansen solubility parameters) and dielectric constants to identify trends.

- Error Propagation : Calculate experimental uncertainties (e.g., via ANOVA) to distinguish genuine reactivity differences from measurement noise.

- Replication : Reproduce experiments in triplicate using identical solvent grades and equipment .

Q. What advanced computational methods are recommended to model the electronic properties of this compound?

- Methodological Answer :

- DFT Simulations : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges.

- Validation : Compare computational results with experimental UV-Vis spectra or cyclic voltammetry data.

- Limitations : Acknowledge approximations (e.g., basis set limitations) in the discussion section .

Q. How can multi-omics data integration elucidate the interaction mechanisms of this compound at the molecular level?

- Methodological Answer :

- Data Integration : Combine proteomics (e.g., affinity chromatography) with metabolomics (LC-MS) to map binding partners and metabolic pathways.

- Network Analysis : Use tools like Cytoscape to visualize interaction networks and identify hub molecules.

- Hypothesis Testing : Design knock-out experiments to validate predicted targets .

Data Management and Analysis

Q. What statistical approaches resolve inconsistencies in catalytic activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from multiple studies and apply mixed-effects models to account for inter-study variability.

- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to identify anomalous data points.

- Reporting : Include confidence intervals and effect sizes in publications to enhance transparency .

Reproducibility and Ethics

Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Publish detailed protocols in supplementary materials, including equipment calibration steps.

- Peer Validation : Share samples with independent labs for cross-verification of spectral data and catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.